![molecular formula C9H9N3O4S2 B2382990 [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]essigsäure CAS No. 899718-18-4](/img/structure/B2382990.png)

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

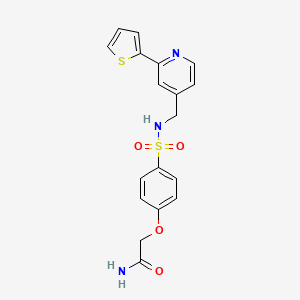

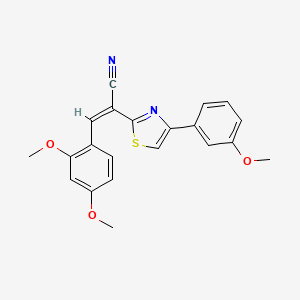

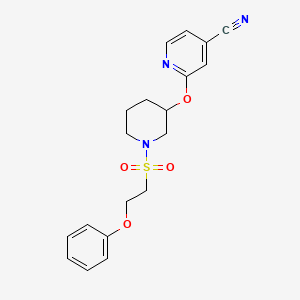

“[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid” is a chemical compound with the CAS Number: 312591-21-2 . It has a molecular weight of 274.3 . Another variant of this compound with a methyl group attached to the amino group has the CAS RN ® : 899718-18-4 .

Molecular Structure Analysis

The InChI code for “[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid” is 1S/C8H8N3O4S2/c12-7 (13)4-9-17 (14,15)6-3-1-2-5-8 (6)11-16-10-5/h1-3,9,16H,4H2, (H,12,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid” has a molecular weight of 274.3 . The storage temperature for this compound is 28 C .Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs)

2,1,3-Benzothiadiazol (BT) und seine Derivate dienen als wichtige Akzeptoreinheiten bei der Entwicklung von photolumineszenten Verbindungen. Im Kontext von OLEDs werden BT-basierte Materialien als Elektronentransportschichten verwendet. Ihre starke Elektronen-Anziehungskraft verbessert die elektronischen Eigenschaften organischer Materialien und führt zu effizienter Lichtemission. Forscher haben Polymere, kleine Moleküle und Metallkomplexe synthetisiert, die BT-Kerne für den Einsatz in OLEDs enthalten .

Metall Koordinationschemie

Funktionalisierte 2,1,3-Benzothiadiazole zeigen interessante Eigenschaften in der Metallkoordinationschemie. So bildet beispielsweise 4-Amino-2,1,3-benzothiadiazol Komplexe mit Metallionen wie ZnCl2. Diese Komplexe spielen eine Rolle bei der Kristall-Engineering organischer Feststoffe und liefern Einblicke in die supramolekulare Selbstorganisation und Kristallstrukturen .

Wirkmechanismus

The mechanism of action of BTMAA is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which can then affect the activity of enzymes and other proteins. This binding can result in changes in the activity of enzymes, which can lead to changes in biochemical and physiological processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of BTMAA have not been extensively studied. However, it is believed that BTMAA can affect the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. For example, BTMAA has been shown to affect the activity of enzymes involved in the metabolism of drugs and hormones. Furthermore, BTMAA has been shown to affect the activity of proteins involved in cell growth and differentiation.

Vorteile Und Einschränkungen Für Laborexperimente

BTMAA has several advantages for use in laboratory experiments. BTMAA is relatively stable and can be stored for long periods of time without degradation. Additionally, BTMAA is relatively inexpensive and easy to obtain. Finally, BTMAA can be used in a variety of laboratory experiments, including biochemistry, physiology, and pharmacology.

The main limitation of BTMAA is that its mechanism of action is not fully understood. Additionally, the effects of BTMAA on biochemical and physiological processes are not well understood. As such, it is important to use caution when using BTMAA in laboratory experiments.

Zukünftige Richtungen

There are a number of potential future directions for the use of BTMAA in scientific research. One potential direction is to further investigate the mechanism of action of BTMAA. Additionally, further research could be conducted to better understand the effects of BTMAA on biochemical and physiological processes. Finally, further research could be conducted to explore the potential applications of BTMAA in a variety of laboratory experiments.

Synthesemethoden

The synthesis of BTMAA is a two-step process. The first step involves the reaction of 2-amino-1,3-benzothiadiazole 4-sulfonate (ABTS) with dimethylformamide (DMF) in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the product, [(2,1,3-benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid. The second step involves the reaction of the product with a strong acid, such as hydrochloric acid or sulfuric acid, to form the final product, BTMAA.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2,1,3-benzothiadiazol-4-ylsulfonyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4S2/c1-12(5-8(13)14)18(15,16)7-4-2-3-6-9(7)11-17-10-6/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYIFCHMRDAHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=NSN=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)

![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)

![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)